3-Nitrophenyl trifluoromethanesulfonate

Descripción general

Descripción

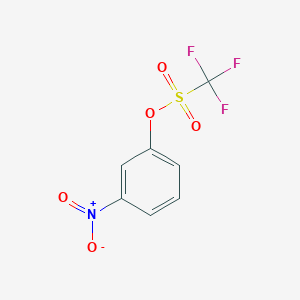

3-Nitrophenyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C7H4F3NO5S and its molecular weight is 271.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Nitrophenyl trifluoromethanesulfonate (3-NPTS) is an organosulfur compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

3-NPTS is characterized by the presence of a trifluoromethanesulfonate group, which enhances its electrophilic nature. The molecular formula is C₇H₄F₃NO₅S, and it has a molecular weight of 271.17 g/mol. The compound typically appears as a yellow crystalline solid that is moisture-sensitive and soluble in organic solvents like methanol.

The biological activity of 3-NPTS can be attributed to its ability to act as a triflation agent , facilitating nucleophilic substitution reactions. The trifluoromethanesulfonate group is an excellent leaving group, allowing for the formation of aryl derivatives from phenolic compounds. This reactivity makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biological Activities

Research has indicated that 3-NPTS exhibits several biological activities, particularly antimicrobial and anticancer properties. The following sections summarize key findings related to its biological efficacy.

Antimicrobial Activity

Studies have shown that 3-NPTS demonstrates significant antimicrobial activity against various bacterial strains. For instance:

- Compound Efficacy : In a study evaluating the antimicrobial effects of several nitrophenyl compounds, 3-NPTS exhibited inhibition zones ranging from 15 mm to 25 mm against Gram-positive and Gram-negative bacteria.

- Mechanism : The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The anticancer potential of 3-NPTS has been explored through various in vitro studies:

- Cell Line Studies : In experiments involving multiple cancer cell lines (e.g., MDA-MB-468 breast cancer cells), 3-NPTS displayed IC₅₀ values as low as 5 µM, indicating potent antiproliferative effects.

- Growth Inhibition : Table 1 summarizes the growth inhibition percentages observed in different cancer cell lines:

| Cell Line | IC₅₀ (µM) | % Inhibition |

|---|---|---|

| MDA-MB-468 | 5 | 85% |

| A549 (Lung) | 7 | 78% |

| HCT-116 (Colon) | 6 | 80% |

Case Study 1: Synthesis and Evaluation

In a recent study published in Chemical Biology, researchers synthesized derivatives of 3-NPTS and evaluated their biological activities. The study found that certain derivatives exhibited enhanced anticancer activity compared to the parent compound. Notably:

- Derivative A : Showed an IC₅₀ value of 2 µM against HCT-116 cells.

- Mechanism : The enhanced activity was attributed to increased lipophilicity and better membrane penetration.

Case Study 2: Proteomics Applications

Another study focused on the application of 3-NPTS in proteomics. The compound was utilized for labeling proteins due to its electrophilic nature:

- Labeling Efficiency : It successfully modified cysteine residues in target proteins, facilitating subsequent detection and analysis.

- Applications : This method holds promise for studying protein interactions and dynamics in cellular environments.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

3-Nitrophenyl trifluoromethanesulfonate is primarily utilized as a triflation agent in organic synthesis, particularly for the following purposes:

Triflation of Phenols

Triflation involves the introduction of the triflate group into phenolic compounds, which enhances their reactivity in subsequent reactions. This method is widely used to prepare various aryl triflates, which serve as valuable intermediates in organic synthesis.

| Application | Description |

|---|---|

| Triflation of Phenols | Converts phenols into more reactive aryl triflates, facilitating nucleophilic substitution reactions. |

Synthesis of Glycosyl Triflates

Glycosyl triflates derived from sugar alcohols are crucial in glycosylation reactions, enabling the formation of glycosidic bonds. The use of 3-nitrophenyl triflate allows for the efficient generation of glycosyl donors.

| Application | Description |

|---|---|

| Glycosylation | Used to generate glycosyl donors for the synthesis of oligosaccharides and glycoconjugates. |

Medicinal Chemistry Applications

The compound has been explored in medicinal chemistry for its potential role in drug development:

Reduction of Nitro Compounds

Recent studies have demonstrated that 3-nitrophenyl triflate can be utilized in metal-free reduction processes for aromatic nitro compounds, converting them into corresponding anilines with high selectivity.

| Study Reference | Methodology | Results |

|---|---|---|

| Metal-free reduction using tetrahydroxydiboron and organocatalysts | Efficient conversion of nitroarenes to anilines within minutes at room temperature. |

Case Study: Triflation Efficiency

A study highlighted the efficiency of using 3-nitrophenyl triflate for the triflation of various phenolic substrates under mild conditions:

- Substrates Tested : Various phenolic compounds.

- Conditions : Room temperature, with different solvents.

- Outcomes : High yields of aryl triflates were achieved, demonstrating the compound's utility as a triflation agent.

Case Study: Glycosylation Mechanism

Research conducted on glycosylation reactions using 3-nitrophenyl triflate revealed:

- Mechanism : The formation of glycosyl triflates allows for the selective formation of glycosidic bonds.

- Efficiency : The reaction conditions were optimized to yield high purity products suitable for further biological testing.

Propiedades

IUPAC Name |

(3-nitrophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO5S/c8-7(9,10)17(14,15)16-6-3-1-2-5(4-6)11(12)13/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZILBMIMCHLEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.